molecular formula C14H16N2O5 B12556360 4(1H)-Pyridazinone, 3-methoxy-1-(3,4,5-trimethoxyphenyl)- CAS No. 146824-90-0

4(1H)-Pyridazinone, 3-methoxy-1-(3,4,5-trimethoxyphenyl)-

Katalognummer: B12556360
CAS-Nummer: 146824-90-0
Molekulargewicht: 292.29 g/mol
InChI-Schlüssel: LEANHXNOJQBTEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4(1H)-Pyridazinone, 3-methoxy-1-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridazinone core substituted with methoxy groups, which can influence its chemical reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridazinone, 3-methoxy-1-(3,4,5-trimethoxyphenyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4(1H)-Pyridazinone, 3-methoxy-1-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of the pyridazinone ring can produce dihydropyridazinone derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research has explored its use as a lead compound for the development of new drugs, particularly for treating infections and cancer.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4(1H)-Pyridazinone, 3-methoxy-1-(3,4,5-trimethoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the disruption of DNA replication in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds also feature a heterocyclic core and have shown similar biological activities, such as antimicrobial and anticancer properties.

    Pyrimidine Derivatives: Pyrimidines share structural similarities with pyridazinones and are widely studied for their therapeutic potential.

Uniqueness

4(1H)-Pyridazinone, 3-methoxy-1-(3,4,5-trimethoxyphenyl)- is unique due to the presence of multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and drugs with specific properties.

Eigenschaften

CAS-Nummer

146824-90-0

Molekularformel

C14H16N2O5

Molekulargewicht

292.29 g/mol

IUPAC-Name

3-methoxy-1-(3,4,5-trimethoxyphenyl)pyridazin-4-one

InChI

InChI=1S/C14H16N2O5/c1-18-11-7-9(8-12(19-2)13(11)20-3)16-6-5-10(17)14(15-16)21-4/h5-8H,1-4H3

InChI-Schlüssel

LEANHXNOJQBTEI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)N2C=CC(=O)C(=N2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.